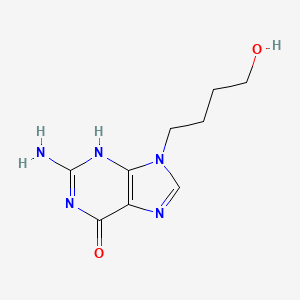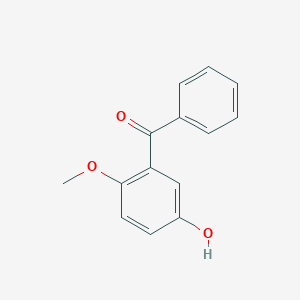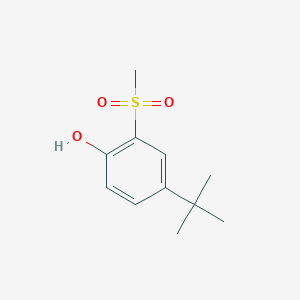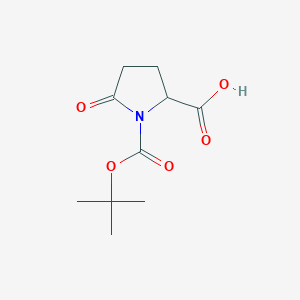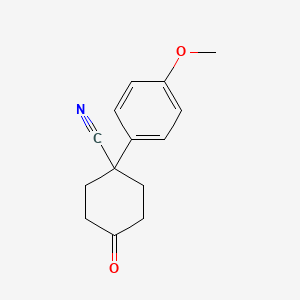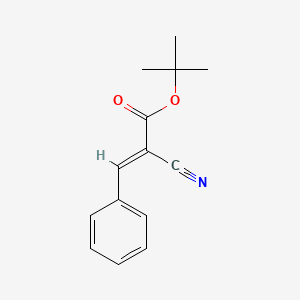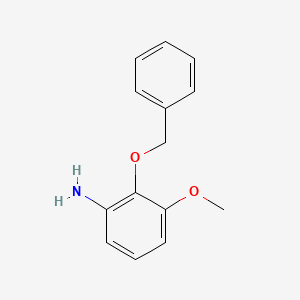
2-(Benzyloxy)-3-methoxyaniline
Descripción general
Descripción
2-(Benzyloxy)-3-methoxyaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Chemistry : Compounds with a benzoxazinone skeleton, which includes structures related to 2-(Benzyloxy)-3-methoxyaniline, have been found to exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds are of high interest in agriculture, potentially useful as natural herbicides or in pest control (Macias et al., 2006).
Photophysical Properties : The luminescent properties of lanthanide coordination compounds can be influenced by substituents like this compound. The presence of electron-releasing or electron-withdrawing groups on these compounds can significantly impact their photophysical properties, which is crucial in the development of materials for optical applications (Sivakumar et al., 2010).
Anticancer Research : Benzyl vanillin, a compound related to this compound, has shown anticancer activity, particularly against leukemia cell lines. The combination of benzyl vanillin with other structures such as benzimidazole can lead to compounds with improved anticancer activity (Al-Mudaris et al., 2013).
Electrochemical and Electrochromic Properties : Polymers derived from o-methoxyaniline, a compound related to this compound, have been studied for their electrochemical and electrochromic properties. These polymers exhibit high optical contrast and photocurrent generation under specific conditions, making them potentially useful in electronic and optical devices (Gazotti et al., 1996).
Carcinogenic Pollutants : Studies on 2-methoxyaniline, a compound structurally similar to this compound, have revealed its role as a carcinogenic environmental pollutant. The formation and persistence of DNA adducts by this compound in rodents have been a subject of toxicological research (Naiman et al., 2012).
Anticancer and Antiangiogenic Activity : Derivatives of 2-methoxyaniline, similar to this compound, have been synthesized and evaluated for their anticancer and antiangiogenic activity. These compounds have shown potential as antiproliferative agents against cancer cells and also exhibit properties that disrupt cancer cell growth (Romagnoli et al., 2015).
Propiedades
IUPAC Name |
3-methoxy-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSWJWRBQLKCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




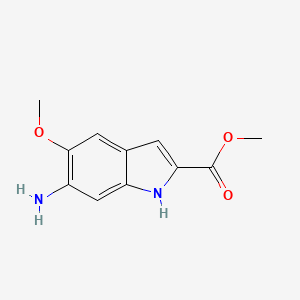
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)

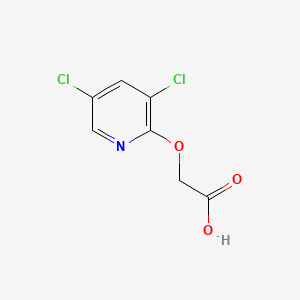
![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)
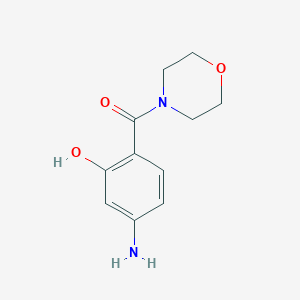
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B7904193.png)
